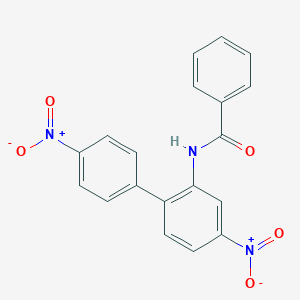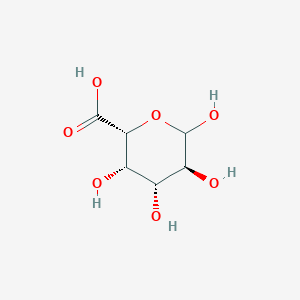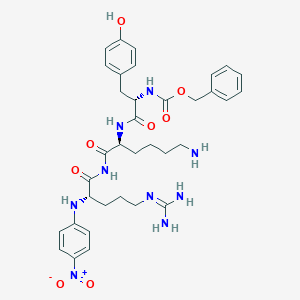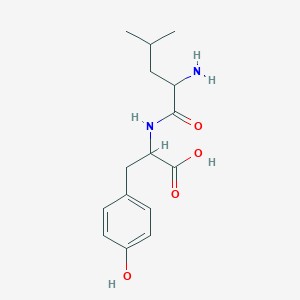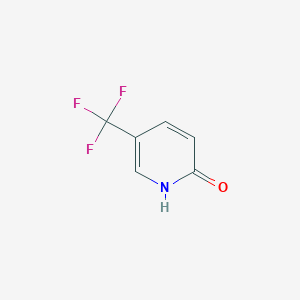
2-Hydroxy-5-(trifluoromethyl)pyridine
Descripción general
Descripción
2-Hydroxy-5-(trifluoromethyl)pyridine is a pyridine derivative and a heterocyclic building block . It has useful applications in catalysis, drug design, molecular recognition, and natural product synthesis .
Synthesis Analysis
Trifluoromethylpyridines, including 2-Hydroxy-5-(trifluoromethyl)pyridine, are key structural motifs in active agrochemical and pharmaceutical ingredients . The major use of these derivatives is in the protection of crops from pests .Molecular Structure Analysis
The molecular formula of 2-Hydroxy-5-(trifluoromethyl)pyridine is C6H4F3NO . It is a pyridine derivative, which is a type of heterocyclic compound .Chemical Reactions Analysis
2-Hydroxy-5-(trifluoromethyl)pyridine is used as a building block in various chemical reactions . It is particularly useful in catalysis, drug design, molecular recognition, and natural product synthesis .Physical And Chemical Properties Analysis
2-Hydroxy-5-(trifluoromethyl)pyridine is a yellow to brown powder . It has a melting point of 145-149 °C (lit.) .Aplicaciones Científicas De Investigación
Catalysis
2-Hydroxy-5-(trifluoromethyl)pyridine: is a versatile heterocyclic building block used in catalysis. Its unique structure allows it to participate in various catalytic processes, enhancing reaction rates and selectivity. The trifluoromethyl group contributes to the electron-withdrawing nature, making it a valuable component in designing catalysts for organic synthesis .
Drug Design
In pharmaceutical research, 2-Hydroxy-5-trifluoromethylpyridine serves as a key intermediate. Its incorporation into drug molecules can significantly affect the pharmacokinetic properties, such as metabolic stability and membrane permeability. This compound is particularly useful in the design of drugs targeting central nervous system disorders due to its ability to cross the blood-brain barrier .
Molecular Recognition
This compound’s role in molecular recognition involves the formation of non-covalent interactions with biological targets. Its trifluoromethyl group can engage in hydrogen bonding and dipole interactions, which are crucial for the specificity and strength of molecular recognition processes. This makes it an important scaffold in the development of sensors and selective binding agents .
Natural Product Synthesis
2-Hydroxy-5-(trifluoromethyl)pyridine: is employed in the synthesis of complex natural products. Its reactivity allows for the construction of diverse molecular architectures found in natural compounds. Researchers utilize this building block to synthesize analogs of natural products with potential therapeutic benefits .
Agrochemical Development
The trifluoromethylpyridine moiety is a common feature in many agrochemicals. It imparts properties like increased potency and environmental stability to pesticides and herbicides2-Hydroxy-5-(trifluoromethyl)pyridine derivatives are explored for their potential use in protecting crops from pests and diseases .
Veterinary Medicine
Similar to its applications in human medicine, this compound is also used in veterinary drug formulations. Its derivatives are investigated for their efficacy in treating various animal health issues, contributing to the development of new veterinary medicines .
Mecanismo De Acción
Target of Action
2-Hydroxy-5-(trifluoromethyl)pyridine, also known as 2-Hydroxy-5-trifluoromethylpyridine, is a pyridine derivative . It is a heterocyclic building block
Mode of Action
As a pyridine derivative, it may interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Pyridine derivatives are known to have applications in catalysis, drug design, molecular recognition, and natural product synthesis .
Result of Action
As a pyridine derivative, it may have various effects depending on its specific interactions with biological targets .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(trifluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO/c7-6(8,9)4-1-2-5(11)10-3-4/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRJSCNPUHYZQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044387 | |
| Record name | 5-(Trifluoromethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-(trifluoromethyl)pyridine | |
CAS RN |
33252-63-0 | |
| Record name | 2-Hydroxy-5-(trifluoromethyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033252630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Trifluoromethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxy-5-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HYDROXY-5-(TRIFLUOROMETHYL)PYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1CCP81H07B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-Hydroxy-5-(trifluoromethyl)pyridine in agricultural research?
A1: 2-Hydroxy-5-(trifluoromethyl)pyridine serves as a model compound for studying the metabolism of herbicides in plants. [] Researchers utilize it to understand how plants process and break down similar chemicals. This knowledge is crucial for developing safer and more effective herbicides. For instance, in one study, researchers used hydroponically grown maize plants and directly coupled HPLC-NMR-MS to investigate the metabolism of 2-Hydroxy-5-(trifluoromethyl)pyridine. [] They successfully identified two major metabolites: the N-glucoside and O-malonylglucoside conjugates. [] This finding highlights the potential of this compound as a research tool in agricultural chemistry.
Q2: Has 2-Hydroxy-5-(trifluoromethyl)pyridine been found in natural sources?
A2: While the provided research doesn't confirm its presence in natural sources, it highlights the compound's structural similarity to metabolites found in Tridax procumbens, a plant known for its medicinal properties. [, ] This similarity suggests a potential avenue for future research exploring the natural occurrence and biological activity of 2-Hydroxy-5-(trifluoromethyl)pyridine or its derivatives.
Q3: How is 2-Hydroxy-5-(trifluoromethyl)pyridine synthesized?
A3: The provided research outlines a synthetic method for 2-bromo-3-chloro-5-trifluoromethyl pyridine, a related compound. [, ] This method involves reacting 6-hydroxynicotinic acid with hydrofluoric acid and sulfur tetrafluoride to produce 2-Hydroxy-5-(trifluoromethyl)pyridine. [, ] Further reactions with N-chlorosuccinimide and phosphorus oxybromide lead to the final product. [, ] This synthetic pathway offers insights into the potential production methods for 2-Hydroxy-5-(trifluoromethyl)pyridine.
Q4: Can 2-Hydroxy-5-(trifluoromethyl)pyridine contribute to herbicide resistance?
A4: Research on fluazifop-P-butyl, a herbicide, points to the role of 5-trifluoromethyl-2-pyridone and 2-hydroxy-5-trifluoromethyl pyridine as potential intermediates in its metabolic pathway. [] The study observed a higher concentration of these metabolites in fluazifop-resistant goosegrass compared to susceptible ones. [] This observation suggests that these compounds, including 2-Hydroxy-5-(trifluoromethyl)pyridine, might be involved in the mechanism of herbicide resistance. Further investigation into this potential link could be valuable.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

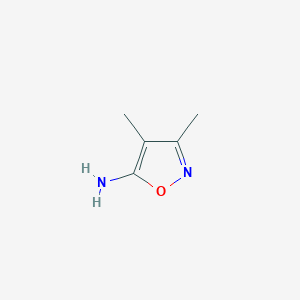

![2-Octyloxy-5-[2-octyloxy-5-(1,1,3,3-tetramethylbutyl)phenylsulfonylamino]benzenesulfonyl chloride](/img/structure/B17707.png)


